molecular formula C19H27FN2O B6081493 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B6081493
M. Wt: 318.4 g/mol
InChI Key: JINIXQFRNVTXPG-UHFFFAOYSA-N
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Description

1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

CPP-115 works by inhibiting the enzyme 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which is responsible for the breakdown of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the therapeutic effects of CPP-115.
Biochemical and physiological effects:
Studies have shown that CPP-115 increases the levels of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to be responsible for the anticonvulsant, anxiolytic, and anti-addictive effects of CPP-115. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for laboratory experiments. It is a potent and selective inhibitor of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine aminotransferase, which makes it a valuable tool for studying the role of 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine in the brain. Additionally, CPP-115 has been extensively studied in animal models, which makes it a well-characterized compound for laboratory experiments. However, CPP-115 has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, CPP-115 has a short half-life, which may make it difficult to maintain consistent levels of the compound in experiments.

Future Directions

There are several future directions for research on CPP-115. One area of research is the potential therapeutic applications of CPP-115 in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models, but further research is needed to determine its efficacy in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CPP-115, which may lead to the development of more effective formulations of the compound. Finally, there is a need for further research on the mechanism of action of CPP-115, which may lead to the development of new drugs that target the 1-(cycloheptylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine system.

Synthesis Methods

The synthesis of CPP-115 involves a series of chemical reactions starting from commercially available starting materials. The process involves the formation of a piperidine ring, followed by the addition of a cycloheptylcarbonyl group and a fluorophenyl group. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CPP-115 exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Additionally, CPP-115 has been shown to enhance the efficacy of other antiepileptic drugs and reduce the development of tolerance to benzodiazepines.

properties

IUPAC Name

cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O/c20-16-9-11-17(12-10-16)21-18-8-5-13-22(14-18)19(23)15-6-3-1-2-4-7-15/h9-12,15,18,21H,1-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINIXQFRNVTXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone

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